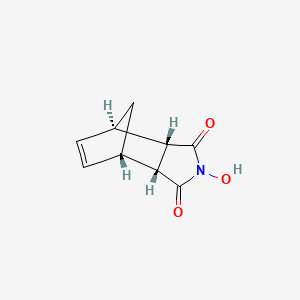![molecular formula C8H11NO B2629515 [3-(Methylamino)phenyl]methanol CAS No. 121562-78-5](/img/structure/B2629515.png)
[3-(Methylamino)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-(Methylamino)phenyl]methanol” is a chemical compound with the CAS Number: 121562-78-5. It has a molecular weight of 137.18 and its IUPAC name is [3-(methylamino)phenyl]methanol . It is typically in liquid form .
Molecular Structure Analysis
The molecular formula of “[3-(Methylamino)phenyl]methanol” is C8H11NO . The InChI code for this compound is 1S/C8H11NO/c1-9-8-4-2-3-7(5-8)6-10/h2-5,9-10H,6H2,1H3 .Physical And Chemical Properties Analysis
“[3-(Methylamino)phenyl]methanol” is a liquid . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación
Catalysis and Chemical Synthesis
N-Methylation of Amines Using Methanol : A study demonstrated an effective method for N-methylation of amines using methanol as both a C1 synthon and H2 source. This process utilized RuCl3.xH2O as a catalyst and was effective for various amines, including electron-deficient and electron-donating groups (Sarki et al., 2021).
Selective N-Formylation and N-Methylation of Amines : Another research highlighted the use of methanol for C1 functionalization of primary amines. The study utilized a ruthenium-based catalyst for N-formylation, N-methylation, and N,N-formylmethylation, achieving various amines selectively functionalized in moderate to excellent yields (Choi & Hong, 2018).
Ru-Catalyzed Selective Catalytic Methylation : Research explored the activity of an acridine-derived SNS-Ru pincer for activating methanol as a C1 building block in different reactions, including β-C(sp3)-methylation of 2-phenylethanols, offering a wide range of substrate scope (Biswas & Srimani, 2021).
Biotechnological Applications
Biological Conversion of Methanol in E. coli : Engineering of Escherichia coli for converting methanol to metabolites has been achieved. The engineered strain showed methanol conversion into biomass components and specialty chemicals like naringenin (Whitaker et al., 2017).
Production of Carbon-13-Labeled Cadaverine : Corynebacterium glutamicum was engineered for co-utilization of methanol, leading to the production of carbon-13-labeled cadaverine, a polyamide building block (Lessmeier et al., 2015).
Methanol-Dependent Growth and Glutamate Production in C. glutamicum : A study reported the engineering of Corynebacterium glutamicum for methanol-dependent growth, demonstrating its potential for bioconversion of methanol into chemicals like glutamate (Tuyishime et al., 2018).
Methylotrophic Bacteria for Biotechnological Applications : The potential of methylotrophic bacteria like Methylobacterium extorquens for bioprocessing methanol into valuable products has been extensively studied (Ochsner et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
[3-(methylamino)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9-8-4-2-3-7(5-8)6-10/h2-5,9-10H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVZBSNOPWTRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Methylamino)phenyl]methanol | |
CAS RN |
121562-78-5 |
Source


|
| Record name | [3-(methylamino)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-Dimethoxyphenyl)-5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2629434.png)
![3-(1,3-benzodioxol-5-yl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2629435.png)


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2629443.png)

![N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B2629446.png)
![N-(1-Cyanocyclopropyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide](/img/structure/B2629447.png)
![N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2629448.png)

![5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2629451.png)

![[2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride](/img/structure/B2629453.png)